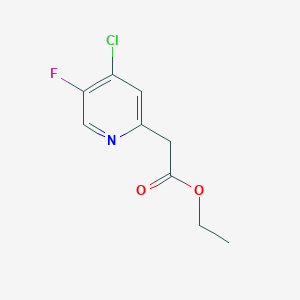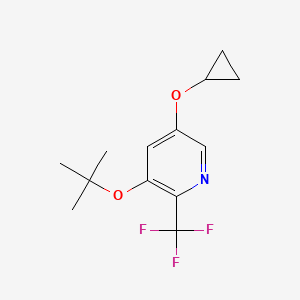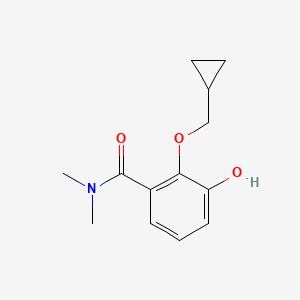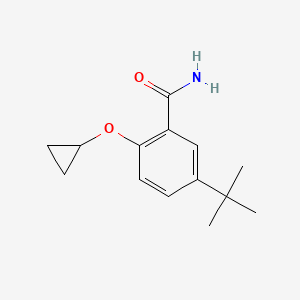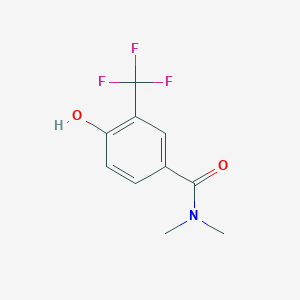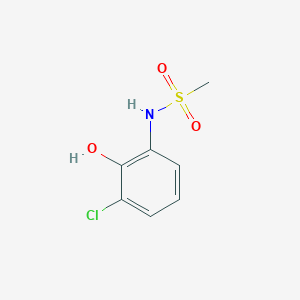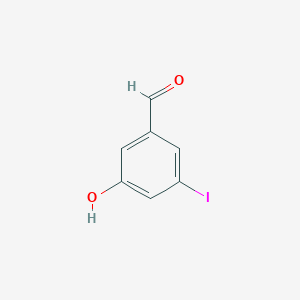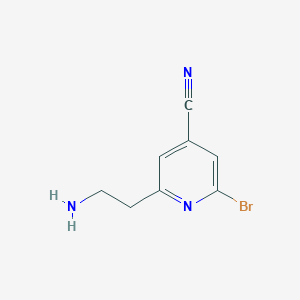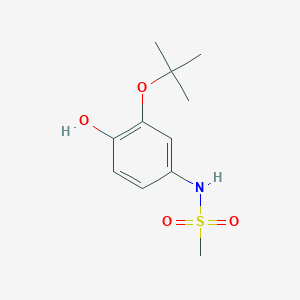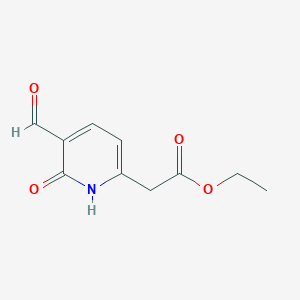
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine.
Formylation: The 2-chloropyridine undergoes a formylation reaction using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride.
Hydroxylation: The formylated product is then hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl (5-carboxy-6-hydroxypyridin-2-YL)acetate.
Reduction: Ethyl (5-hydroxymethyl-6-hydroxypyridin-2-YL)acetate.
Substitution: Ethyl (5-substituted-6-hydroxypyridin-2-YL)acetate.
Aplicaciones Científicas De Investigación
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The ethyl acetate moiety increases the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-formyl-6-methoxypyridin-2-YL)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl (5-formyl-6-aminopyridin-2-YL)acetate: Contains an amino group instead of a hydroxyl group.
Ethyl (5-formyl-6-chloropyridin-2-YL)acetate: Contains a chloro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-(5-formyl-6-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)5-8-4-3-7(6-12)10(14)11-8/h3-4,6H,2,5H2,1H3,(H,11,14) |
Clave InChI |
QSXKJGRILCTVND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


